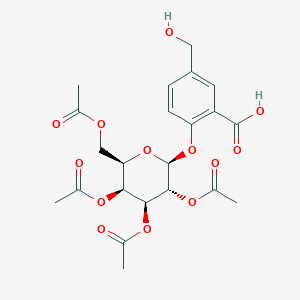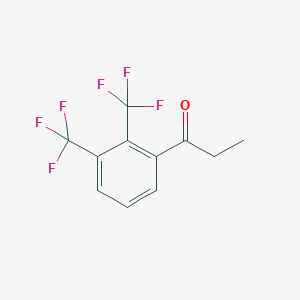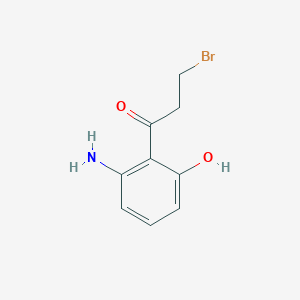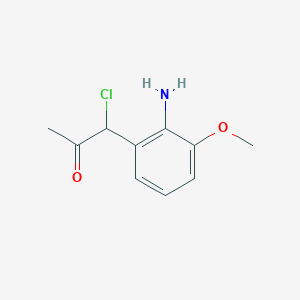
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methoxy group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the reaction of 2-nitro-3-methoxybenzoic acid with acetyl chloride to form 2-nitro-3-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-1-propanol to yield 1-(2-nitro-3-methoxyphenyl)-1-chloropropan-2-one. Finally, reduction of the nitro group to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 1-(2-Nitro-3-methoxyphenyl)-1-chloropropan-2-one.
Reduction: 1-(2-Amino-3-methoxyphenyl)-1-propanol.
Substitution: 1-(2-Amino-3-methoxyphenyl)-1-propanol.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties such as enhanced thermal stability
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by inhibiting key kinases involved in signal transduction .
Comparación Con Compuestos Similares
2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one: Known for its role as a MAPK inhibitor.
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection
Uniqueness: 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes and interfere with cellular signaling pathways makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
1-(2-amino-3-methoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,12H2,1-2H3 |
Clave InChI |
ZOYAKZYNEWLJME-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)OC)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
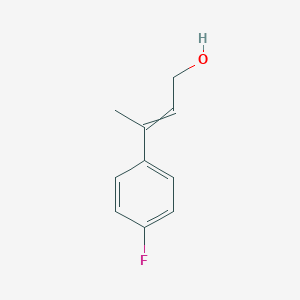
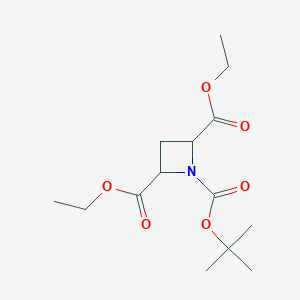
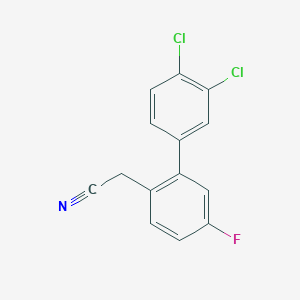
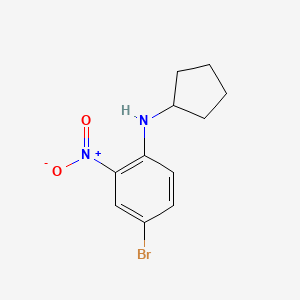
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)

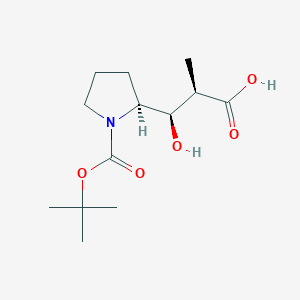
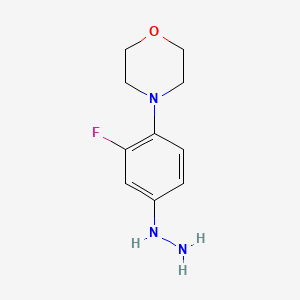
![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)

